Cas no 1325613-70-4 (1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide)
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
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- Inchi: 1S/C14H18N4O/c1-17(2)14(19)12-5-7-18(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,5-8H2,1-2H3
- InChI Key: ZVCPXQLRIWUZRU-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C2C=CC(C#N)=CN=2)CC1)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 365
- XLogP3: 1
- Topological Polar Surface Area: 60.2
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | GS-0481-1MG |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
1325613-70-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | GS-0481-5MG |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
1325613-70-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | GS-0481-10MG |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
1325613-70-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | GS-0481-20MG |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
1325613-70-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | GS-0481-50MG |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
1325613-70-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | GS-0481-100MG |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
1325613-70-4 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
Comprehensive Overview of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide (CAS No. 1325613-70-4)
The compound 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide (CAS No. 1325613-70-4) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyanopyridine moiety and a dimethylpiperidine backbone, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals often search for terms like "synthesis of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide" or "applications of CAS 1325613-70-4", reflecting its growing relevance in drug discovery and material science.
In recent years, the demand for high-purity intermediates like 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide has surged due to advancements in targeted drug delivery and precision agriculture. The compound's piperidine-carboxamide scaffold is particularly noteworthy, as it mimics structural motifs found in many FDA-approved drugs. This has led to increased searches for "piperidine derivatives in medicinal chemistry" and "cyanopyridine-based agrochemicals", highlighting its cross-disciplinary applications.
From a synthetic chemistry perspective, the cyano group at the 5-position of the pyridine ring offers a strategic handle for further functionalization, making CAS 1325613-70-4 a valuable building block. Laboratories frequently explore "optimized routes for 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide production", with emphasis on atom economy and green chemistry principles. The compound's stability under various pH conditions also makes it a subject of interest for formulation scientists working on extended-release pharmaceuticals.
Analytical characterization of 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, with researchers often searching for "spectral data for CAS 1325613-70-4" or "chromatographic methods for cyanopyridine analysis". The compound's distinct UV absorption profile, attributed to the conjugated pyridine-cyan system, facilitates its detection at low concentrations in complex matrices.
In the context of intellectual property, 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide appears in several patent applications related to kinase inhibitors and neurotransmitter modulators. This has sparked queries about "patent landscape for piperidine-4-carboxamide derivatives" among legal professionals in the chemical industry. The compound's drug-likeness parameters, including favorable Lipinski's rule of five compliance, further enhance its appeal for pharmacophore design.
Environmental and safety studies of CAS 1325613-70-4 indicate that proper handling procedures should be followed, though it doesn't fall under stringent regulatory categories. Industrial users frequently search for "SDS for 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide" and "storage conditions for cyanopyridine compounds", emphasizing the need for technical documentation. The compound's biodegradation profile and ecotoxicological data remain active areas of investigation.
Market analysts note growing interest in 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide from emerging economies, particularly for generic pharmaceutical manufacturing. Search trends reveal queries like "suppliers of CAS 1325613-70-4 in Asia" and "price trends for pyridine-carboxamide intermediates", reflecting its commercialization potential. The compound's scalability in production positions it as a cost-effective option compared to more complex heterocycles.
Future research directions for 1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide may explore its utility in crystal engineering and metal-organic frameworks, given the coordinating potential of its pyridyl nitrogen and carboxamide oxygen. Academic searches for "supramolecular chemistry of cyanopyridine derivatives" suggest expanding applications beyond traditional domains. The compound's structure-activity relationships continue to be elucidated through computational and experimental studies.
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